molecular formula C18H16BrN3O2S B2823906 ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate CAS No. 160424-50-0

ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate

Cat. No. B2823906
CAS RN: 160424-50-0
M. Wt: 418.31
InChI Key: YPQNEZBZBHGKHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate, also known as BRD0705, is a chemical compound that has been of interest to the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Synthetic Methodologies and Derivatives

  • Synthesis and Pharmacological Activities : Research has explored the synthesis of amines, thiouronium salts, and their derivatives, demonstrating the versatility of these compounds in creating pharmacologically active agents (Chapman et al., 1971). This work highlights the foundational methodologies for synthesizing complex molecules with potential therapeutic applications.

  • Aryl Radical Cyclisation : A study on the use of 2-(2-Bromophenyl)ethyl groups in radical cyclisation reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles outlines a synthetic strategy that could be related to the synthesis of compounds like ethyl 3-(3-(4-bromophenyl)thioureido)-1H-indole-2-carboxylate (Allin et al., 2005).

  • Anticancer Activity : Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized, with some compounds displaying potent anticancer activity against colon HCT-116 human cancer cell line, indicating the potential of such structures in medicinal chemistry (Abdel-Motaal et al., 2020).

Biological Activities and Applications

  • Antioxidant and Antimicrobial Activity : The microwave-assisted synthesis of thiazolopyrimidine derivatives has been investigated, showing moderate to good antioxidant and antimicrobial activities. This suggests the potential of structurally similar compounds for use in combating oxidative stress and infections (Youssef & Amin, 2012).

  • Antidiabetic Agents : Studies have developed indole-based hybrid scaffolds with potent antidiabetic properties via inhibition of the α-glucosidase enzyme, showcasing the therapeutic potential of indole derivatives in treating diabetes (Nazir et al., 2018).

properties

IUPAC Name

ethyl 3-[(4-bromophenyl)carbamothioylamino]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O2S/c1-2-24-17(23)16-15(13-5-3-4-6-14(13)21-16)22-18(25)20-12-9-7-11(19)8-10-12/h3-10,21H,2H2,1H3,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQNEZBZBHGKHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)NC(=S)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.